N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide
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Overview
Description
N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activities and applications. This compound features a unique structure combining a thiophene ring, an isoxazole ring, and a carboxamide group, making it a valuable subject for various studies in medicinal chemistry and related fields.
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties .
Mode of Action
Isoxazole and thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in biological function .
Biochemical Pathways
Thiophene derivatives are known to have diverse applications in medicinal chemistry and material science, suggesting they may affect a variety of biochemical pathways .
Result of Action
Thiophene derivatives are known to have a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide typically involves the reaction of (E)-N-(arylethenesulfonyl)thiophene-2-carboxamide with araldoxime in the presence of CTAB and iodosobenzene in a water medium at ambient temperature . This method is part of a broader category of metal-free synthetic routes to isoxazoles, which are preferred due to their eco-friendly nature and reduced toxicity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and sustainable practices.
Chemical Reactions Analysis
Types of Reactions
N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carboxamide group would produce the corresponding amine.
Scientific Research Applications
N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide include other isoxazole derivatives and thiophene-based compounds. Examples include:
- N-(arylethenesulfonyl)thiophene-2-carboxamide
- 4,5-dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole
Uniqueness
What sets this compound apart is its combination of the thiophene and isoxazole rings with a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(thiophene-3-carbonylamino)phenyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-14(10-6-8-22-9-10)17-11-3-1-2-4-12(11)18-15(20)13-5-7-16-21-13/h1-9H,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEKKEQNVPDOIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CSC=C2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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